1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-phenylurea
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Overview
Description
1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-phenylurea is a synthetic organic compound that features a unique combination of furan, pyrazine, and phenylurea moieties
Mechanism of Action
Target of Action
Furan derivatives have been found to interact with various targets or receptors in the body like mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it would affect. Based on the targets of similar compounds, it could potentially affect pathways related to neurotransmission, inflammation, or cell proliferation .
Pharmacokinetics
Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-phenylurea typically involves the reaction of 3-(furan-3-yl)pyrazine-2-carbaldehyde with phenyl isocyanate in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting from the synthesis of intermediate compounds such as 3-(furan-3-yl)pyrazine-2-carbaldehyde. The final step involves the reaction with phenyl isocyanate under optimized conditions to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted phenylurea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
- 1-(2-Ethoxyphenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea
- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxybenzenesulfonamide
Comparison: 1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-phenylurea stands out due to its unique combination of furan, pyrazine, and phenylurea moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(20-13-4-2-1-3-5-13)19-10-14-15(18-8-7-17-14)12-6-9-22-11-12/h1-9,11H,10H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRBLLOURGYCTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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